molecular formula C10H9BrN2S B11850654 5-Bromo-4-methyl-N-phenylthiazol-2-amine

5-Bromo-4-methyl-N-phenylthiazol-2-amine

Cat. No.: B11850654
M. Wt: 269.16 g/mol
InChI Key: YLGZQVQFJAWPKH-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-N-phenylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-N-phenylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylthiazol-2-amine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Iron(III) bromide or aluminum bromide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-N-phenylthiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Major Products

    Substitution: Formation of various substituted thiazoles

    Oxidation: Formation of 5-bromo-4-formyl-N-phenylthiazol-2-amine or 5-bromo-4-carboxy-N-phenylthiazol-2-amine

    Reduction: Formation of this compound derivatives with reduced functional groups

Scientific Research Applications

5-Bromo-4-methyl-N-phenylthiazol-2-amine has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: Used in studies to understand enzyme inhibition and protein interactions.

    Materials Science: Explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-N-phenylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The bromine atom and phenylamine group enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 2,4-Disubstituted thiazoles

Uniqueness

5-Bromo-4-methyl-N-phenylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the phenylamine group at the 2-position enhances its reactivity and potential for diverse applications compared to other thiazole derivatives.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-bromo-4-methyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-7-9(11)14-10(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)

InChI Key

YLGZQVQFJAWPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)Br

Origin of Product

United States

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